molecular formula C7H15NO2 B085190 ethyl (2R)-2-aminopentanoate CAS No. 13893-43-1

ethyl (2R)-2-aminopentanoate

Cat. No. B085190
CAS RN: 13893-43-1
M. Wt: 145.2 g/mol
InChI Key: DPBOUPADTRCCIH-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2R)-2-aminopentanoate, also known as L-leucine ethyl ester, is a compound that has gained attention in recent years due to its potential as a dietary supplement and its use in scientific research. This compound is a derivative of the essential amino acid leucine and has been shown to have a variety of effects on the body. In

Mechanism Of Action

The mechanism of action of ethyl (2R)-2-aminopentanoate is not fully understood, but it is believed to act as a precursor to ethyl (2R)-2-aminopentanoate, which is an essential amino acid that plays a role in protein synthesis. It has also been suggested that it may increase the uptake of amino acids into cells, which can lead to increased protein synthesis.

Biochemical And Physiological Effects

Ethyl (2R)-2-aminopentanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase muscle protein synthesis, which can lead to increased muscle growth and improved athletic performance. It has also been studied for its potential to improve cognitive function and memory. In addition, it has been shown to have antioxidant properties and may help protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using ethyl (2R)-2-aminopentanoate in lab experiments is that it is a relatively simple compound to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on ethyl (2R)-2-aminopentanoate. One area of interest is its potential as a dietary supplement for athletes and individuals looking to improve their muscle growth and athletic performance. Another area of interest is its potential as a cognitive enhancer and its effects on memory and learning. Additionally, further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases and conditions.

Synthesis Methods

Ethyl (2R)-2-aminopentanoate is synthesized by reacting ethyl chloroformate with ethyl (2R)-2-aminopentanoate in the presence of a base such as triethylamine. The reaction results in the formation of ethyl (2R)-2-aminopentanoate and ethyl carbamate as a byproduct. The compound can be purified using various methods such as column chromatography or recrystallization.

Scientific Research Applications

Ethyl (2R)-2-aminopentanoate has been used in scientific research to investigate its effects on various physiological processes. It has been shown to increase protein synthesis in muscle cells, which can lead to increased muscle growth and improved athletic performance. It has also been studied for its potential to improve cognitive function and memory.

properties

CAS RN

13893-43-1

Product Name

ethyl (2R)-2-aminopentanoate

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

IUPAC Name

ethyl (2R)-2-aminopentanoate

InChI

InChI=1S/C7H15NO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1

InChI Key

DPBOUPADTRCCIH-ZCFIWIBFSA-N

Isomeric SMILES

CCC[C@H](C(=O)OCC)N

SMILES

CCCC(C(=O)OCC)N

Canonical SMILES

CCCC(C(=O)OCC)N

Origin of Product

United States

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